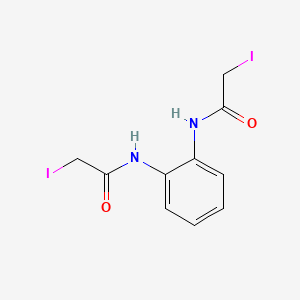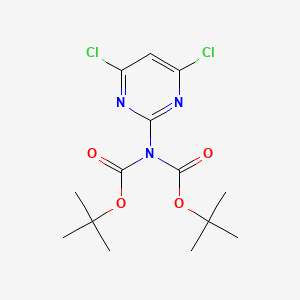![molecular formula C12H19ClO B13783847 Spiro[4.6]undecane-2-carbonyl chloride CAS No. 95070-39-6](/img/structure/B13783847.png)
Spiro[4.6]undecane-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[4.6]undecane-2-carbonyl chloride is a chemical compound with the molecular formula C₁₂H₁₉ClO. It is characterized by a spirocyclic structure, where two rings share a single carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undecane-2-carbonyl chloride typically involves the reaction of spiro[4.6]undecane-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride . The general reaction scheme is as follows:
Spiro[4.6]undecane-2-carboxylic acid+SOCl2→Spiro[4.6]undecane-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety .
化学反应分析
Types of Reactions
Spiro[4.6]undecane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学研究应用
Chemistry
Spiro[4.6]undecane-2-carbonyl chloride is used as an intermediate in the synthesis of various spirocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine
In biological research, spirocyclic compounds derived from this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure imparts desirable properties to the final products .
作用机制
The mechanism of action of Spiro[4.6]undecane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
相似化合物的比较
Similar Compounds
- Spiro[5.5]undecane-2-carbonyl chloride
- Spiro[4.5]decane-2-carbonyl chloride
- Spiro[6.6]dodecane-2-carbonyl chloride
Uniqueness
Spiro[4.6]undecane-2-carbonyl chloride is unique due to its specific ring size and the position of the carbonyl chloride group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
95070-39-6 |
|---|---|
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC 名称 |
spiro[4.6]undecane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2 |
InChI 键 |
HZGJMMJPEYTLBW-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC2(CC1)CCC(C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


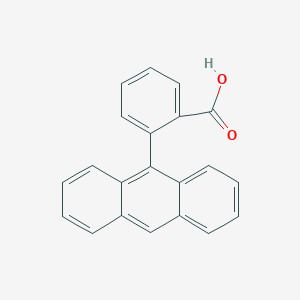
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

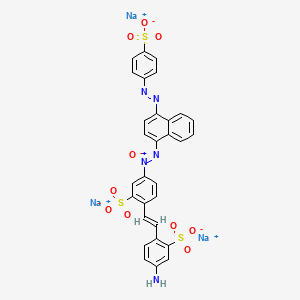

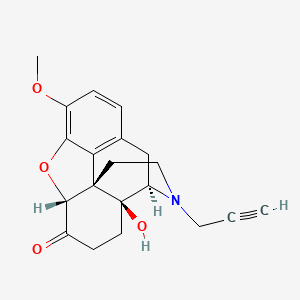
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
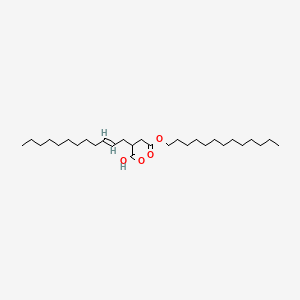
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)

